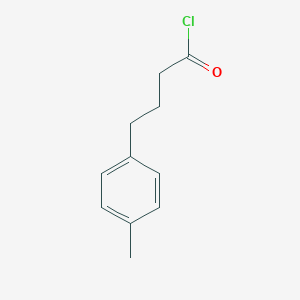

4-(4-Methylphenyl)butanoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

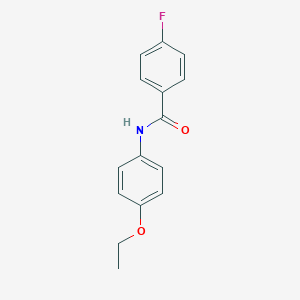

“4-(4-Methylphenyl)butanoyl chloride” is a chemical compound with the molecular formula C11H13ClO . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .

Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenyl)butanoyl chloride” includes a six-membered aromatic ring attached to a four-carbon chain ending in an acyl chloride functional group . This structure contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 acyl halogenide .科学的研究の応用

Ionic Liquids and Solvents

4-(4-Methylphenyl)butanoyl chloride is structurally similar to compounds used in the synthesis and study of ionic liquids, a class of compounds known for their low melting points and unique solvent properties. These ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), have been explored for their ability to dissolve cellulose, indicating potential applications in cellulose functionalization without degradation. This property is significant for creating cellulose derivatives with high degrees of substitution, pointing to applications in materials science and bioengineering (Heinze, Schwikal, & Barthel, 2005).

Polymer Science

In polymer science, derivatives similar to 4-(4-Methylphenyl)butanoyl chloride have been used to synthesize novel monomers and polymers. For instance, microwave step-growth polymerization techniques have utilized related acid chlorides to produce optically active polyamides. These materials exhibit good thermal stability and solubility in amide-type solvents, suggesting applications in advanced polymer materials and optoelectronics (Mallakpour & Dinari, 2008).

Organic Synthesis

In organic synthesis, compounds structurally related to 4-(4-Methylphenyl)butanoyl chloride have been employed in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates via Friedel–Crafts acylation. These intermediates are crucial for developing biologically active compounds, including angiotensin-converting enzyme (ACE) inhibitors, highlighting the role of such chlorides in medicinal chemistry (Zhang, Khan, Gong, & Lee, 2009).

Material Science

In material science, modifications of compounds like 4-(4-Methylphenyl)butanoyl chloride have led to advancements in solar cell technology. For example, the hydrolysis and subsequent modification of PCBM, a fullerene derivative used in polymer solar cells, have been achieved to improve the material's absorption spectrum and electrochemical properties. This modification enhances the open-circuit voltage and power conversion efficiency of solar cells based on bulk heterojunction active layers (Mikroyannidis, Kabanakis, Sharma, & Sharma, 2011).

Electrochemical Studies

Electrochemical studies of related ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate (BmimBF4), have contributed to understanding the electrochemical properties and behavior of these compounds in various applications, including electrolytes in batteries and electrochemical synthesis. Research in this area explores the electrochemical degradation pathways and potential environmental impacts of ionic liquids, providing insights into their safe and effective use in technology (Xiao & Johnson, 2003).

Safety And Hazards

特性

IUPAC Name |

4-(4-methylphenyl)butanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWRYFUUXYXKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)butanoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)